1-Benzyl-1H-imidazole-5-carboxaldehyde

Aromatase Inhibitor Cancer Research Enzyme Inhibition

1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4) is a heterocyclic building block belonging to the imidazole class, characterized by a 5-formyl group and an N1-benzyl substituent. Its core structure combines an aromatic imidazole ring with a reactive aldehyde handle, enabling its use as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 85102-99-4
Cat. No. B127406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-imidazole-5-carboxaldehyde
CAS85102-99-4
Synonyms1-Benzyl-1H-imidazole-5-carboxaldehyde;  1-Benzyl-5-imidazolecarboxaldehyde;  1-(Phenylmethyl)-1H-imidazole-5-carboxaldehyde
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC=C2C=O
InChIInChI=1S/C11H10N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
InChIKeyQONDAZCJAPQGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4): Technical Specifications and Sourcing Overview


1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4) is a heterocyclic building block belonging to the imidazole class, characterized by a 5-formyl group and an N1-benzyl substituent . Its core structure combines an aromatic imidazole ring with a reactive aldehyde handle, enabling its use as a versatile intermediate in medicinal chemistry and organic synthesis . Key physicochemical properties include a molecular weight of 186.21 g/mol, a melting point range of 46–49°C, and a predicted density of 1.12 g/cm³ .

Why 1-Benzyl-1H-imidazole-5-carboxaldehyde is Not a Commodity Imidazole


While the imidazole class is vast, the specific 5-carboxaldehyde substitution pattern and the N1-benzyl group of 1-Benzyl-1H-imidazole-5-carboxaldehyde confer unique properties that are not interchangeable with simpler analogs like 1-methyl-1H-imidazole-5-carboxaldehyde or unsubstituted imidazole-5-carboxaldehyde. The benzyl moiety is not merely a protecting group; it is a pharmacophoric element that critically influences biological target engagement, as demonstrated in the design of TGR5 agonists [1] and α2-adrenoceptor modulators [2]. Furthermore, the aldehyde at the 5-position provides a vector for derivatization that is distinct from the more common 2- or 4-position isomers, dictating the regioselectivity of subsequent reactions and the three-dimensional orientation of the resulting molecule, thereby directly impacting binding affinity and selectivity in drug discovery programs .

Quantified Differentiation Evidence for 1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4)


Dual Aromatase and 7-Ethoxycoumarin O-Deethylase Inhibition Profile

1-Benzyl-1H-imidazole-5-carboxaldehyde demonstrates dual inhibitory activity against aromatase (AR) and 7-ethoxycoumarin O-deethylase (ECOD), a profile that is distinct from the reference aromatase inhibitor aminoglutethimide (AG) . While AG primarily targets AR, this compound's additional inhibition of ECOD offers a differentiated mechanism of action for probing metabolic pathways and developing novel anti-cancer therapeutics, albeit further research is needed [1].

Aromatase Inhibitor Cancer Research Enzyme Inhibition

Direct Agonism of the TGR5 Receptor

1-Benzyl-1H-imidazole-5-carboxaldehyde acts as an agonist for the TGR5 (G protein-coupled bile acid receptor 1) . In structure-activity relationship studies, 1-benzyl-1H-imidazole-5-carboxamide derivatives, which are directly synthesized from this aldehyde intermediate, have demonstrated potent TGR5 agonism in both in vitro and in vivo assays [1]. This functional activity is not observed in the parent, unsubstituted imidazole-5-carboxaldehyde or its simple alkyl (e.g., methyl) derivatives, highlighting the critical role of the N1-benzyl group in receptor recognition and activation .

TGR5 Agonist Diabetes Metabolic Syndrome G-Protein Coupled Receptor

Critical Intermediate in the Synthesis of Fadolmidine (F101040), an α2-Adrenoceptor Agonist

1-Benzyl-1H-imidazole-5-carboxaldehyde is a documented constituent in the synthesis of Fadolmidine (F101040), a novel α2-adrenoceptor (α2-AR) agonist [1]. The specific benzyl and aldehyde groups at the 1- and 5-positions, respectively, are essential for constructing the final pharmacophore of Fadolmidine. This contrasts with the use of other imidazole isomers, such as 1-benzyl-1H-imidazole-4-carboxaldehyde or 1-benzyl-1H-imidazole-2-carboxaldehyde, which would lead to different regioisomers with potentially altered or ablated antinociceptive properties .

α2-Adrenoceptor Agonist Antinociception Analgesic Fadolmidine

High-Value Applications for 1-Benzyl-1H-imidazole-5-carboxaldehyde in R&D


Synthesis and Optimization of TGR5 Agonists for Metabolic Disorders

Based on its demonstrated TGR5 agonism, this compound is an ideal starting material for medicinal chemistry programs focused on synthesizing novel 1-benzyl-1H-imidazole-5-carboxamide derivatives. Its use is warranted for developing agonists targeting type 2 diabetes mellitus (T2DM), obesity, and related metabolic syndromes, as it provides a direct path to a validated pharmacophore [1].

Development of Novel Analgesics via the Fadolmidine Pathway

Given its role as a key intermediate in the synthesis of Fadolmidine, this compound is essential for research groups working to develop new α2-adrenoceptor agonists with antinociceptive properties. Procurement of this specific regioisomer is critical for following the established synthetic route to Fadolmidine and its analogs [2].

Investigating Multi-Target Enzyme Inhibition for Cancer Research

Its dual-inhibition profile against aromatase and ECOD makes this compound a useful tool for basic research into multi-target enzyme inhibition strategies. It can be employed in in vitro studies to dissect the effects of simultaneously inhibiting both enzymes, a strategy distinct from using single-target aromatase inhibitors like aminoglutethimide .

Synthesis of Biimidazole Antimicrobial and Antioxidant Agents

1-Benzyl-1H-imidazole-5-carboxaldehyde serves as a critical N-benzyl imidazole aldehyde building block for constructing biimidazole compounds with potent antimicrobial and antioxidant activities. Its use has been documented in the synthesis of biimidazole derivatives showing MIC values as low as 0.0109 µmol/mL against fungal strains, outperforming standard drugs like fluconazole [3].

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